molecular formula C18H20ClNO3S B2717005 (E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide CAS No. 1334031-62-7

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide

Cat. No.: B2717005
CAS No.: 1334031-62-7
M. Wt: 365.87
InChI Key: SVPYDIQGOXCZKA-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide, also known as TAK-915, is a selective antagonist of the orexin 2 receptor. Orexins are neuropeptides that regulate wakefulness, appetite, and reward pathways in the brain. TAK-915 has been studied for its potential use in treating sleep disorders, addiction, and other neurological conditions.

Scientific Research Applications

Molecular Interactions and Crystal Structures

Studies on structurally similar benzenesulfonamide compounds have shown that their crystal packing is significantly influenced by intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions. These interactions are crucial for the stability and molecular assembly of these compounds, suggesting potential applications in material science and crystal engineering (Bats, Frost, & Hashmi, 2001).

Synthetic Applications and Reactions

The furan component in the compound's structure is relevant to synthetic chemistry. Research has shown that furan and its derivatives are versatile in organic synthesis, participating in addition and cycloaddition reactions that are useful for creating complex organic frameworks. Such reactions highlight the potential utility of furan-containing compounds in developing new organic synthesis methodologies (Gilchrist, Stevens, & Parton, 1985).

Enamine Chemistry and Isomerization

One study describes a method to synthesize hetarylaminomethylidene derivatives of furan-2(3H)-ones, showing the equilibrium between E- and Z-isomers. This equilibrium is influenced by various factors including the configuration of intermediates and the solvent used. This research suggests applications in the development of novel organic compounds with specific configurations, which could be valuable in pharmaceutical research and material sciences (Tikhomolova, Grinev, & Yegorova, 2023).

Bioactive Compound Synthesis

The structural motifs present in "(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide" are common in molecules with biological activity. For instance, pyrazoline derivatives containing furan units have been synthesized and evaluated for anti-inflammatory and antibacterial activities. Such studies underline the potential of using this compound as a precursor or model for developing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-9-7-15(8-10-16)11-13-24(21,22)20(17-4-1-2-5-17)14-18-6-3-12-23-18/h3,6-13,17H,1-2,4-5,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYDIQGOXCZKA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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